N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a synthetic organic compound that belongs to the class of thiazole and quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared by condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through amide bond formation, often using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of functional groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activities.
Quinazoline Derivatives: Compounds with the quinazoline structure, often studied for their medicinal properties.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is unique due to the combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2S/c1-12-13(2)27-20(22-12)23-18(25)15-8-4-6-10-17(15)24-11-21-16-9-5-3-7-14(16)19(24)26/h3-11H,1-2H3,(H,22,23,25) |
InChI Key |
YWKMKDIFHOVMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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